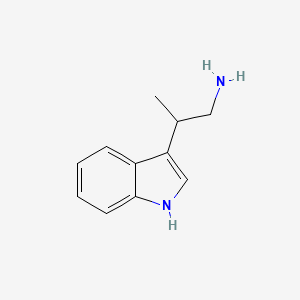![molecular formula C13H13N3O3 B1336367 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid CAS No. 878625-20-8](/img/structure/B1336367.png)
4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid” is a chemical compound with the molecular formula C13H13N3O3 and a molecular weight of 259.26 . The IUPAC name for this compound is 4-(4-methylphenyl)-4-oxo-2-(1H-1,2,4-triazol-1-yl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O3/c1-9-2-4-10(5-3-9)12(17)6-11(13(18)19)16-8-14-7-15-16/h2-5,7-8,11H,6H2,1H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid” is 203°C . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
1. Triazole Derivatives in Drug Development
Triazole derivatives, including 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid, are known for their broad range of biological activities, making them significant for drug development. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Ongoing research focuses on finding new and more efficient preparations for these triazoles, considering aspects of green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
2. Reactivity of Triazole-3-thione Derivatives
Triazole-3-thione derivatives demonstrate high indicators of antioxidant and antiradical activity, potentially providing positive impacts on patients exposed to high doses of radiation. Recent studies have compared the effects of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine. The exploration of these compounds' chemical transformations underlines their potential in various therapeutic domains (Kaplaushenko, 2019).
3. Industrial Application of Amino-1,2,4-triazoles
Amino-1,2,4-triazoles serve as the basic raw material for fine organic synthesis industries. They are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility and importance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
4. Triazole Derivatives in Biological Activities
1,2,4-triazole derivatives are attracting attention due to their potential in synthesizing biologically active substances. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Ongoing research focuses on the synthesis and evaluation of these compounds across various biological targets, highlighting their potential in addressing current medical challenges (Ohloblina, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-2-4-10(5-3-9)12(17)6-11(13(18)19)16-8-14-7-15-16/h2-5,7-8,11H,6H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDQAMATNPUIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328535 |
Source


|
| Record name | 4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid | |
CAS RN |
878625-20-8 |
Source


|
| Record name | 4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)






